Enantiomeric Purity: (R)-Enantiomer for Defined Chirality vs. L-Enantiomer or Racemic Mixtures
The target compound is the (R)-enantiomer (2R configuration). In structure-activity studies on the tachykinin NK-1 receptor, only the gauche(–) constrained analogue maintained high affinity, demonstrating that the spatial projection of the aromatic ring is critical [1]. The commercially common L- or (S)-indanylglycine (e.g., Fmoc-L-Igl-OH, CAS 205526-39-2) projects the side chain differently and cannot substitute for the (R)-enantiomer where the D-configuration is required. Furthermore, commercially available racemic DL-2-indanylglycine (CAS 16655-71-3) yields diastereomeric peptide mixtures upon incorporation, necessitating costly chiral separation .
| Evidence Dimension | Absolute configuration (Cα stereochemistry) |
|---|---|
| Target Compound Data | R-enantiomer (2R) confirmed by IUPAC name (2R)-2-{[(benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-2-yl)acetic acid |
| Comparator Or Baseline | L-enantiomer (S-enantiomer) like Fmoc-L-Igl-OH (CAS 205526-39-2); racemic DL-Igl (CAS 16655-71-3) |
| Quantified Difference | Not applicable (binary stereochemical descriptor); racemic DL-Igl produces a 1:1 diastereomeric peptide mixture vs. single diastereomer with target compound |
| Conditions | NK-1 receptor binding study (guinea pig ileum bioassay); solid-phase peptide synthesis (SPPS) conditions |
Why This Matters
For receptor-binding peptides requiring a D-amino acid at position 2, only the (R)-enantiomer provides the correct pharmacophoric geometry; racemic mixtures double peptide complexity and can negate pharmacological activity.
- [1] Josien, H.; Lavielle, S.; Brunissen, A.; Saffroy, M.; Torrens, Y.; Beaujouan, J.-C.; Glowinski, J.; Chassaing, G. J. Med. Chem. 1994, 37, 1586–1601. DOI: 10.1021/jm00037a009. View Source
